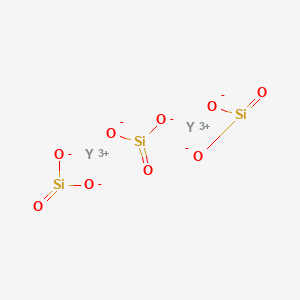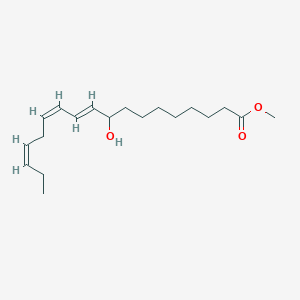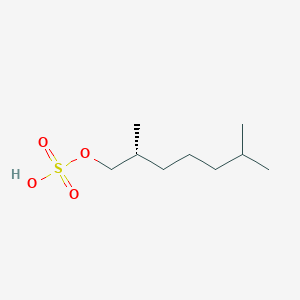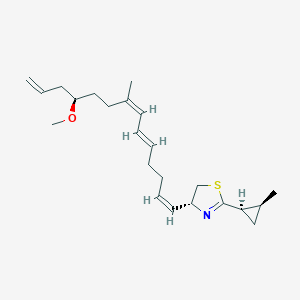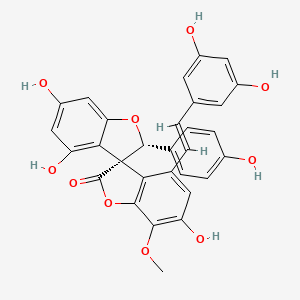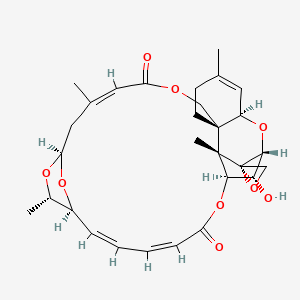
Roridin M
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Roridin M is a natural product found in Albifimbria verrucaria with data available.
Aplicaciones Científicas De Investigación
Cytotoxicity Studies
Roridin E, a macrocyclic trichothecene mycotoxin related to Roridin M, has shown potent antiproliferative activity against cancer cell lines. A study highlighted that the cytotoxicity of Roridin E is significantly stronger than its derivative, suggesting the importance of the 12′-position in its cytotoxicity (Oda et al., 2010).
Plant Pathogen Inhibition
Research has found that compounds like Roridin A, closely related to this compound, inhibit pollen development in plants such as Arabidopsis thaliana. These compounds can interfere with the microspore stage of pollen development (Shimada et al., 2004).
Antifungal Properties
Roridin-related compounds, including Roridin A and D, have been identified as potential inhibitors against the plant pathogen Sclerotinia sclerotiorum. These findings demonstrate their potential as antifungal agents (Xie et al., 2008).
Nematicidal Activity
Studies have shown that Roridin A, similar to this compound, possesses nematicidal activity against root-knot nematode (Meloidogyne incognita). This highlights its potential use in eco-friendly pest control measures (Nguyen et al., 2018).
Propiedades
Fórmula molecular |
C29H36O9 |
|---|---|
Peso molecular |
528.6 g/mol |
Nombre IUPAC |
(1R,3R,8R,12E,15R,17S,18S,19E,21Z,25S,26S,27S,28R)-28-hydroxy-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione |
InChI |
InChI=1S/C29H36O9/c1-16-9-10-28-14-33-22(31)12-17(2)13-23-35-18(3)19(36-23)7-5-6-8-21(30)38-25-24(32)26(37-20(28)11-16)29(15-34-29)27(25,28)4/h5-8,11-12,18-20,23-26,32H,9-10,13-15H2,1-4H3/b7-5+,8-6-,17-12+/t18-,19-,20+,23+,24+,25+,26+,27+,28+,29-/m0/s1 |
Clave InChI |
DRYUAYDRFAXIBH-DVLKMXNNSA-N |
SMILES isomérico |
C[C@H]1[C@@H]2/C=C/C=C\C(=O)O[C@@H]3[C@H]([C@@H]4[C@]5([C@]3([C@]6(CCC(=C[C@H]6O4)C)COC(=O)/C=C(/C[C@H](O1)O2)\C)C)CO5)O |
SMILES canónico |
CC1C2C=CC=CC(=O)OC3C(C4C5(C3(C6(CCC(=CC6O4)C)COC(=O)C=C(CC(O1)O2)C)C)CO5)O |
Sinónimos |
roridin M |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



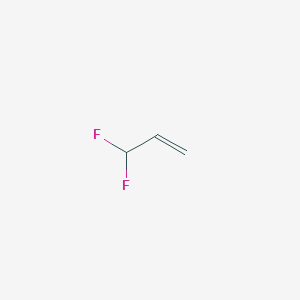
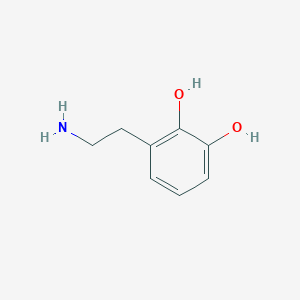
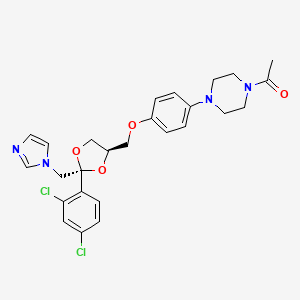

![2-[[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]sulfanyl]ethanesulfonic acid;(2S)-2,6-diaminohexanoic acid](/img/structure/B1253998.png)
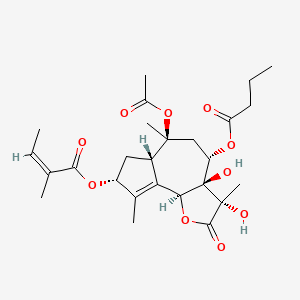
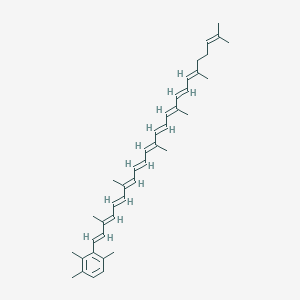
![2,3-Dihydroxy-5-propyl-1a,2,3,5,6,7a-hexahydrooxireno[2,3-g]isochromen-7-one](/img/structure/B1254001.png)
